Tioxazafen

Description

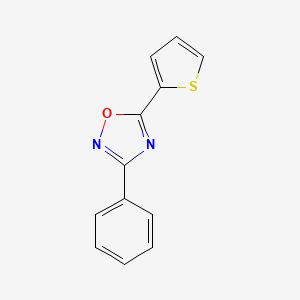

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS/c1-2-5-9(6-3-1)11-13-12(15-14-11)10-7-4-8-16-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNSIFFSNUQGQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186703 | |

| Record name | 3-Phenyl-5-(2-thienyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330459-31-9 | |

| Record name | Tioxazafen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330459-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tioxazafen [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330459319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyl-5-(2-thienyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIOXAZAFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45442MUI4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tioxazafen: A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Tioxazafen is a broad-spectrum nematicide developed for the control of plant-parasitic nematodes in various crops, including corn, soy, and cotton.[1] Chemically classified as a 3,5-disubstituted-1,2,4-oxadiazole, tioxazafen represents a distinct class of nematicides.[2][3] This technical guide provides an in-depth overview of the synthesis pathway of tioxazafen, its key chemical properties, and representative experimental protocols.

Synthesis Pathway

The synthesis of tioxazafen is primarily achieved through a two-step process. The synthesis begins with the conversion of benzonitrile to a benzamide oxime intermediate. This intermediate is subsequently reacted with 2-thiophenecarbonyl chloride to yield the final product, tioxazafen.[2][4]

A scalable synthetic route involves the preparation of the benzamide oxime from benzonitrile, which is then treated with 2-thiophenecarbonyl chloride to produce tioxazafen in high yields and purity.[2] An alternative approach focuses on a more cost-effective process for preparing the key raw material, thiophene-2-carbonyl chloride, through the aerobic oxidation of 2-acetylthiophene.

Chemical Properties

Tioxazafen is a cream to light grey solid with a molecular formula of C₁₂H₈N₂OS and a molecular weight of 228.27 g/mol .[5][6] Its chemical structure is 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole.[6] A comprehensive summary of its physicochemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₈N₂OS[6] |

| Molecular Weight | 228.27 g/mol [6] |

| IUPAC Name | 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole[6] |

| CAS Number | 330459-31-9[6] |

| Physical Form | Cream to light grey solid[5] |

| Melting Point | 108.6 °C[5] |

| Boiling Point | Not applicable[5] |

| Vapor Pressure | 7.76 × 10⁻⁵ Pa at 25 °C[5] |

| Water Solubility | 1.24 mg/L at 20 °C[5] |

| Solubility in Organic Solvents (g/L at 20°C) | Acetone: 100.48Dichloromethane: 283.88Ethyl Acetate: 105.60Hexane: 6.64Methanol: 11.13[5] |

| LogP (Octanol-Water Partition Coefficient) | 4.13[3] |

| pKa (Predicted) | -1.79 ± 0.20[7] |

| Relative Density | 0.513–0.674 g/cm³ at 20 °C[5] |

| Soil Aerobic Half-Life | 48 to 303 days[2] |

| Hydrolysis Half-Life | 985 to 2289 days[2] |

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of tioxazafen, based on general procedures for the synthesis of 1,2,4-oxadiazoles.

Step 1: Synthesis of Benzamide Oxime from Benzonitrile

Objective: To synthesize the intermediate, benzamide oxime, from benzonitrile and hydroxylamine.

Procedure:

-

A 50% aqueous solution of sodium hydroxide (1.5 mmol) is added to an ethanolic solution of hydroxylamine hydrochloride (1.5 mmol).[8]

-

The mixture is stirred at room temperature for 10 minutes.[8]

-

Benzonitrile (1.0 mmol) dissolved in ethanol is added to the reaction mixture.[8]

-

The reaction mixture is then heated to 80 °C and stirred for 7 hours.[8]

-

The reaction progress is monitored by thin-layer chromatography (TLC).[8]

-

Upon completion, the reaction mixture is worked up to isolate the benzamide oxime product.

Step 2: Synthesis of Tioxazafen from Benzamide Oxime

Objective: To synthesize tioxazafen by reacting benzamide oxime with 2-thiophenecarbonyl chloride.

Procedure:

-

The benzamide oxime intermediate is dissolved in a suitable solvent.

-

2-Thiophenecarbonyl chloride is added to the solution.[2]

-

The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

-

The reaction mixture is stirred until the reaction is complete, as monitored by TLC or other analytical methods.

-

The final product, tioxazafen, is then isolated and purified.[2]

References

- 1. accustandard.com [accustandard.com]

- 2. mda.state.mn.us [mda.state.mn.us]

- 3. researchgate.net [researchgate.net]

- 4. What is the synthesis of the nematicides Tioxazafen?_Chemicalbook [chemicalbook.com]

- 5. fao.org [fao.org]

- 6. Tioxazafen | C12H8N2OS | CID 695679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tioxazafen | 330459-31-9 [chemicalbook.com]

- 8. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides - PMC [pmc.ncbi.nlm.nih.gov]

The chemical classification of Tioxazafen as a disubstituted oxadiazole

An In-depth Technical Guide to the Chemical Classification of Tioxazafen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tioxazafen is a novel, broad-spectrum nematicide developed for seed treatment applications, offering control over a wide range of plant-parasitic nematodes.[1][2] Chemically, it is classified as a 3,5-disubstituted-1,2,4-oxadiazole, a class of compounds representing a new frontier in nematicidal chemistry.[1][3][4][5] This document provides a detailed technical overview of Tioxazafen's chemical classification, structure, and the significance of its oxadiazole core. It includes a summary of its physicochemical and toxicological properties, relevant experimental protocols for synthesis and bioactivity assessment, and visualizations of its chemical structure and proposed mechanism of action.

Chemical Identification and Nomenclature

Tioxazafen is systematically identified by established chemical naming conventions and registry numbers, ensuring its unambiguous recognition in scientific literature and databases. Its core structure is a 1,2,4-oxadiazole ring substituted at the 3- and 5-positions.[6]

Table 1: Chemical Identifiers for Tioxazafen

| Identifier | Value | Reference |

| IUPAC Name | 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole | [3][5][6][7][8] |

| CAS Name | 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole | [7] |

| CAS Registry No. | 330459-31-9 | [1][3][6][7] |

| Molecular Formula | C₁₂H₈N₂OS | [3][6][7] |

| Molecular Weight | 228.27 g/mol | [1][3][6] |

| InChIKey | IHNSIFFSNUQGQN-UHFFFAOYSA-N | [3][7] |

The 1,2,4-Oxadiazole Heterocyclic Core

Oxadiazoles are a class of five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms.[9] Depending on the relative positions of the heteroatoms, four distinct isomers exist: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (furazan), and 1,3,4-oxadiazole.[9][10] The 1,2,3-isomer is generally unstable, while the other three are found in a variety of pharmaceutical drugs and agrochemicals.[10] Tioxazafen is built upon the 1,2,4-oxadiazole scaffold.[6]

Caption: The four structural isomers of oxadiazole.

Tioxazafen: A Disubstituted Oxadiazole

The term "disubstituted" indicates that two hydrogen atoms on the parent oxadiazole ring have been replaced by other functional groups. In Tioxazafen, the hydrogen at position 3 is replaced by a phenyl group, and the hydrogen at position 5 is replaced by a thiophen-2-yl group.[6] This specific substitution pattern is critical for its biological activity.[3] The structure represents a novel class of nematicidal chemistry.[1][3]

Caption: Structural representation of Tioxazafen as a 3,5-disubstituted 1,2,4-oxadiazole.

Quantitative Data Summary

The following tables summarize key physicochemical and toxicological data for Tioxazafen, providing a quantitative basis for its environmental fate and biological efficacy.

Table 2: Physicochemical Properties of Tioxazafen

| Property | Value | Reference |

| Aerobic Half-life | 48 - 303 days | [11] |

| Anaerobic Half-life | 28 - 500 days | [11] |

| Aqueous Photolysis Half-life | 990 days | [11] |

| Vapor Pressure | 5.82 x 10⁻⁷ torr | [11] |

Table 3: Toxicological Data for Tioxazafen

| Test | Species | Value | Reference |

| Acute Oral LD₅₀ | Rat | >5000 mg/kg bw | [5] |

| Acute Dermal LD₅₀ | Rabbit | >5000 mg/kg bw | [5] |

| Acute Inhalation LC₅₀ | Rat | >5.2 mg/L | [5] |

| 24-hr EC₅₀ (Motility) | Meloidogyne incognita | 57.69 µg/mL | [4] |

| 24-hr EC₅₀ (Motility) | Rotylenchulus reniformis | 59.64 µg/mL | [4] |

| 48-hr EC₅₀ (Motility) | Meloidogyne incognita | 47.15 µg/mL | [4] |

| 48-hr EC₅₀ (Motility) | Rotylenchulus reniformis | 47.25 µg/mL | [4] |

| Hatch Suppression (3 days) | M. incognita & R. reniformis | Effective at ≥2.7 µg/mL | [4][12] |

Experimental Protocols

Synthesis of Tioxazafen

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, including Tioxazafen, is well-documented. A primary method involves the cyclization of an O-acyl amidoxime intermediate. The specific synthesis of Tioxazafen can be achieved by reacting benzamide oxime with 2-thiophenecarbonyl chloride.[4]

Protocol: Synthesis via Acyl Chloride

-

Preparation of Benzamide Oxime: Benzamide oxime is prepared from benzonitrile in high yields using standard methods.[4]

-

Acylation and Cyclization:

-

Dissolve benzamide oxime in a suitable aprotic solvent (e.g., THF, MeCN).

-

Add a base (e.g., pyridine, triethylamine) to the solution.

-

Slowly add a stoichiometric amount of 2-thiophenecarbonyl chloride (239) to the reaction mixture at room temperature.[4]

-

The reaction proceeds via an O-acylated intermediate which undergoes thermal or base-catalyzed cyclodehydration to form the 1,2,4-oxadiazole ring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove salts and excess reagents.

-

Purify the crude product (Tioxazafen) using column chromatography or recrystallization to achieve high purity.[4]

-

Caption: General experimental workflow for the synthesis of Tioxazafen.

Protocol: Nematicidal Toxicity Assay (in vitro)

This protocol is based on methodologies used to determine the toxicity of Tioxazafen against nematodes like M. incognita and R. reniformis.[4][12]

-

Preparation of Tioxazafen Solutions:

-

Prepare a stock solution of Tioxazafen in a suitable solvent (e.g., acetone or DMSO).

-

Create a serial dilution in water to achieve the desired final concentrations for testing (e.g., 0.1, 1.0, 10, 100 µg/mL). Ensure the final solvent concentration is non-lethal to the nematodes. A water-only control is mandatory.

-

-

Nematode Exposure:

-

Collect second-stage juveniles (J2) of the target nematode species.

-

In a multi-well plate, add a known number of J2s (e.g., 50-100) to each well containing the Tioxazafen solutions or control.

-

-

Assessment of Motility (EC₅₀ Determination):

-

Incubate the plates at a controlled temperature (e.g., 25°C).

-

At specified time points (e.g., 24, 48 hours), observe the nematodes under a microscope.

-

Categorize nematodes as 'motile' or 'immotile' (paralyzed). Immotile nematodes are those that do not move when probed with a fine needle.

-

Calculate the percentage of immotile nematodes for each concentration.

-

Use probit analysis to calculate the EC₅₀ value (the concentration that causes paralysis in 50% of the population).[12]

-

-

Assessment of Mortality and Recovery:

-

After the initial exposure period (e.g., 24 hours), rinse the nematodes with fresh water to remove Tioxazafen.

-

Transfer them to fresh water and incubate for an additional 24-48 hours.

-

Re-assess motility to determine if the paralysis is permanent (i.e., mortality) or reversible.[4]

-

Proposed Mechanism of Action

Tioxazafen's mode of action is distinct from many existing nematicides. It is proposed to disrupt the normal function of ribosomes within the nematode, which are essential for protein synthesis.[3][11][12] Specifically, research suggests it interacts with a nematode-specific insertion point on the L3 subunit of the mitochondrial ribosome, leading to the cessation of ribosomal translation and subsequent death of the nematode.[5][8][13]

Caption: Proposed mechanism of action for Tioxazafen.

Conclusion

Tioxazafen's classification as a 3,5-disubstituted-1,2,4-oxadiazole places it in a novel chemical class for nematicides. Its unique structure, featuring a phenyl group and a thiophen-2-yl group on the oxadiazole core, is directly linked to its potent biological activity. The compound's specific mode of action, targeting nematode mitochondrial ribosomes, underscores the importance of this chemical scaffold in developing next-generation crop protection agents. The data and protocols presented here provide a comprehensive technical foundation for researchers and professionals working on the development and application of Tioxazafen and related compounds.

References

- 1. Tioxazafen - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Buy Tioxazafen | 330459-31-9 [smolecule.com]

- 4. What is the synthesis of the nematicides Tioxazafen?_Chemicalbook [chemicalbook.com]

- 5. fao.org [fao.org]

- 6. Tioxazafen | C12H8N2OS | CID 695679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 8. apps.who.int [apps.who.int]

- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxadiazole - Wikipedia [en.wikipedia.org]

- 11. mda.state.mn.us [mda.state.mn.us]

- 12. Toxicity of Tioxazafen to Meloidogyne Incognita and Rotylenchulus Reniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tioxazafen [sitem.herts.ac.uk]

Tioxazafen's Nematicidal Efficacy Against Meloidogyne incognita and Rotylenchulus reniformis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the toxicity of tioxazafen, a phenyl oxadiazole nematicide, against two economically significant plant-parasitic nematodes: the southern root-knot nematode (Meloidogyne incognita) and the reniform nematode (Rotylenchulus reniformis). Tioxazafen was developed as a seed treatment to offer broad-spectrum control for major row crops like corn, soy, and cotton.[1][2][3] This document synthesizes key research findings on its efficacy, outlines the experimental protocols used in its evaluation, and visualizes its mechanism of action and the workflows for its assessment.

Mode of Action

Tioxazafen represents a distinct class of nematicidal chemistry.[1] Its primary mode of action involves the disruption of ribosomal activity within the nematode's cells.[4][5] This interference with essential protein synthesis leads to paralysis, inhibition of egg hatch, and ultimately, mortality.[4][6] Unlike some other nematicides, the effects of tioxazafen on nematode motility have been shown to be irreversible.[4]

Caption: Tioxazafen's mode of action targeting nematode ribosomal activity.

Quantitative Toxicity Data

The nematicidal activity of tioxazafen has been quantified through various in vitro assays. The following tables summarize the key efficacy data from studies on M. incognita and R. reniformis.

Table 1: Nematode Motility (EC50 Values)

The half-maximal effective concentration (EC50) values represent the concentration of tioxazafen required to immobilize 50% of the nematode population after a specified duration.

| Nematode Species | 24-hr EC50 (µg/ml) | 48-hr EC50 (µg/ml) |

| Meloidogyne incognita | 57.69[4][7] | 47.15[4][7] |

| Rotylenchulus reniformis | 59.64[4][7] | 47.25[4][7] |

Data sourced from Faske, T. R., et al. (2022).[4][7]

Table 2: Effect on Egg Hatch

Exposure to tioxazafen has been shown to significantly suppress the hatching of second-stage juveniles (J2) from eggs.

| Nematode Species | Tioxazafen Concentration (µg/ml) | Observation |

| M. incognita & R. reniformis | 2.7 | Reduced hatch after 3 days of exposure.[4][5] |

| M. incognita & R. reniformis | 27.0 | Reduced hatch after 3 days of exposure.[4][5] |

Data sourced from Faske, T. R., et al. (2022).[4][5]

Table 3: Impact on Root Infectivity

A 24-hour exposure to varying concentrations of tioxazafen was found to reduce the ability of the nematodes to infect host plant roots.

| Nematode Species | Tioxazafen Concentration (µg/ml) | Outcome |

| Meloidogyne incognita | 0.38 to 47.15 | Reduced infectivity on tomato roots.[5][7] |

| Rotylenchulus reniformis | 47.25 | Reduced infectivity on tomato roots.[5][7] |

Data sourced from Faske, T. R., et al. (2022).[5][7]

Experimental Protocols

The following sections detail the methodologies employed to generate the toxicity data presented above, based on published research.[5]

Caption: General experimental workflow for nematicide toxicity testing.

Nematode Inoculum and Culture Maintenance

-

Meloidogyne incognita : Maintained on tomato (Solanum lycopersicum 'Rutgers') in a greenhouse environment.[5]

-

Rotylenchulus reniformis : Cultured on cotton (Gossypium hirsutum 'DP 1646 B2XF') in a greenhouse.[5]

-

Egg Extraction : Eggs for both species were collected from infected host roots using a 0.5% sodium hypochlorite (NaOCl) solution, a standard method for dissolving the egg matrix.[5][8] Freshly collected eggs were used for all experiments to ensure viability.[5]

Nematode Toxicity (Motility) Assay

This assay determines the concentration of tioxazafen that causes nematode paralysis.

-

Preparation : Second-stage juveniles (J2s) of M. incognita or vermiform juveniles of R. reniformis were collected.

-

Exposure : Approximately 50-100 nematodes were transferred into wells of a 24-well plate containing various concentrations of tioxazafen in a water solution. A water-only control was included.

-

Incubation : Plates were incubated at room temperature.

-

Observation : At 24 and 48 hours, nematodes were observed under an inverted microscope. Individuals that were immobile, even after being prodded with a fine needle, were counted as paralyzed.

-

Data Analysis : The percentage of immobile nematodes at each concentration was calculated. This data was then subjected to probit analysis to determine the EC50 values.[4]

Egg Hatch Assay

This protocol assesses the effect of tioxazafen on the ability of J2s to hatch from eggs.

-

Preparation : A suspension of approximately 500 surface-sterilized eggs was prepared.

-

Exposure : The egg suspension was added to wells containing different concentrations of tioxazafen (e.g., 0, 0.3, 2.7, 27.0 µg/ml).

-

Incubation : The plates were incubated, and the number of hatched J2s was counted daily for several days.

-

Data Analysis : The cumulative hatch was calculated and compared across the different tioxazafen concentrations and the control. A significant reduction in hatched J2s compared to the control indicated an ovicidal or hatch-suppressant effect.[4][6]

Nematode Recovery Assay

This experiment determines if the paralysis induced by tioxazafen is reversible.

-

Initial Exposure : Nematodes were exposed to a tioxazafen concentration corresponding to their 48-hr EC50 value for 24 hours.[5]

-

Rinsing : After the exposure period, the nematodes were rinsed thoroughly with distilled water to remove the tioxazafen solution.

-

Transfer : The rinsed nematodes were then transferred to fresh distilled water.

-

Observation : Motility was assessed again after 48 hours in the fresh water.[5]

-

Result : For both M. incognita and R. reniformis, there was no recovery in motility, indicating the nematicidal effect is irreversible.[4][7] Mortality for M. incognita actually continued to increase even after removal from the solution.[5]

Root Infectivity Assay

This assay measures how a sub-lethal exposure to tioxazafen affects the ability of nematodes to infect a host plant.

-

Nematode Treatment : J2s were exposed to low, sub-lethal concentrations of tioxazafen for 24 hours.

-

Inoculation : After exposure, a known number of treated nematodes (e.g., 500) were used to inoculate the root zone of tomato seedlings planted in sand-filled pots.

-

Incubation : Plants were maintained in a growth chamber for a period allowing for root penetration and establishment (e.g., 7 days).

-

Assessment : After the incubation period, the plant roots were gently washed, stained (e.g., with acid fuchsin), and examined under a microscope.

-

Data Analysis : The number of nematodes that successfully penetrated and were present inside the roots was counted. A reduction in the number of nematodes in the roots of plants inoculated with tioxazafen-treated J2s, compared to the control, indicated a reduction in infectivity.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tioxazafen - Wikipedia [en.wikipedia.org]

- 4. Toxicity of Tioxazafen to Meloidogyne Incognita and Rotylenchulus Reniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Toxicity of Tioxazafen to Meloidogyne Incognita and Rotylenchulus Reniformis | Semantic Scholar [semanticscholar.org]

- 8. ejbo.journals.ekb.eg [ejbo.journals.ekb.eg]

Methodological & Application

Application Note: High-Throughput Analysis of Tioxazafen and its Metabolite Benzamidine in Soil and Plant Tissues

Abstract

This application note details a robust and sensitive analytical method for the simultaneous quantification of Tioxazafen, a systemic nematicide, and its primary metabolite, benzamidine, in soil and various plant matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography with tandem mass spectrometry (GC-MS/MS). This methodology provides high throughput, excellent sensitivity, and reliable quantification essential for environmental fate studies, residue monitoring, and regulatory compliance.

Introduction

Tioxazafen is a broad-spectrum nematicide used as a seed treatment for major crops like corn, soybeans, and cotton to control a variety of plant-parasitic nematodes.[1][2][3][4][5] Its systemic nature necessitates the development of sensitive analytical methods to monitor its presence and the formation of its metabolites in environmental and biological samples. Benzamidine has been identified as a major metabolite of Tioxazafen.[5][6][7] This application note presents validated protocols for the extraction and quantification of Tioxazafen and benzamidine in soil and plant tissues, crucial for researchers, scientists, and professionals in drug development and environmental science.

Experimental

Materials and Reagents

-

Tioxazafen analytical standard (Purity ≥99%)

-

Benzamidine analytical standard (Purity ≥99%)

-

Stable isotopically labeled internal standards for Tioxazafen and benzamidine

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Methanol (LC-MS grade)

-

Toluene (GC grade)

-

Ammonium formate

-

Formic acid

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (for pigmented plant samples)

Instrumentation

-

LC-MS/MS System: An Agilent 1100-series HPLC or equivalent, coupled with an Agilent G6410 Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source.[8]

-

GC-MS/MS System: An Agilent GC system or equivalent, coupled with a tandem mass spectrometer with an electron ionization (EI) source.[6][7]

-

High-speed centrifuge

-

Homogenizer

-

Vortex mixer

-

Analytical balance

Analytical Protocols

Protocol 1: Sample Preparation and Extraction from Soil

This protocol is adapted from the validated method AG-ME-1636.[6][7]

-

Sample Homogenization: Air-dry soil samples and sieve them through a 2-mm mesh. For enhanced homogeneity, samples can be milled using a freezer mill with liquid nitrogen.[6]

-

Extraction:

-

Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

-

Add 20 mL of a 65% acetonitrile in water solution containing stable isotopically-labeled internal standards for both Tioxazafen and benzamidine.[7]

-

Cap the tubes and shake vigorously for 10 minutes on a high-speed shaker.[7]

-

Add the QuEChERS salts (4 g MgSO₄ and 1 g NaCl), vortex immediately for 1 minute.

-

Centrifuge at ≥4000 rpm for 10 minutes.

-

-

Sample Cleanup (d-SPE):

-

Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

-

Vortex for 30 seconds and centrifuge at ≥10,000 rpm for 5 minutes.

-

-

Analysis:

-

For Tioxazafen (GC-MS/MS): Transfer an aliquot of the cleaned extract and partition with toluene. The toluene layer is then analyzed by GC-MS/MS.[7]

-

For Benzamidine (LC-MS/MS): Take an aliquot of the cleaned extract and dilute it 15-fold with 95% acetonitrile in 10 mM ammonium formate. This solution is then analyzed by ESI LC-MS/MS.[7]

-

Protocol 2: Sample Preparation and Extraction from Plant Tissues

This protocol is based on the validated method EPL 115G806A.[5]

-

Sample Homogenization: Homogenize fresh or frozen plant tissue samples (e.g., leaves, stems, roots, grains) using a high-speed blender or homogenizer. For low-moisture samples, add a small amount of water to facilitate homogenization.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 20 mL of 1:1 acetonitrile/water (v/v) containing the internal standards.[5]

-

Shake vigorously for 15 minutes.

-

Add QuEChERS salts (4 g MgSO₄ and 1 g NaCl), vortex for 1 minute.

-

Centrifuge at ≥4000 rpm for 10 minutes.

-

-

Sample Cleanup (d-SPE):

-

Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube.

-

For general plant matrices, use 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

-

For highly pigmented samples (e.g., leafy greens), add 7.5 mg of GCB to the d-SPE tube.

-

Vortex for 30 seconds and centrifuge at ≥10,000 rpm for 5 minutes.

-

-

Analysis (LC-MS/MS):

-

Take an aliquot of the cleaned supernatant.

-

Dilute with an appropriate volume of the initial mobile phase.

-

Analyze by ESI LC-MS/MS in positive ion mode for both Tioxazafen and benzamidine.[5]

-

Instrumental Conditions

LC-MS/MS Conditions for Benzamidine and Plant Matrix Tioxazafen

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: Optimized for analyte separation (e.g., start at 5% B, ramp to 95% B)

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: ESI Positive

-

MRM Transitions: Specific precursor/product ion pairs for benzamidine, Tioxazafen, and their internal standards must be optimized.

GC-MS/MS Conditions for Tioxazafen in Soil

-

Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)

-

Carrier Gas: Helium at a constant flow rate

-

Inlet Temperature: 280 °C

-

Oven Program: Optimized for Tioxazafen elution (e.g., start at 80 °C, ramp to 300 °C)

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

MRM Transitions: Specific precursor/product ion pairs for Tioxazafen and its internal standard must be optimized.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described analytical methods for Tioxazafen and its metabolite benzamidine in various matrices.

| Analyte | Matrix | Method | LOQ (mg/kg) | Average Recovery (%) | RSD (%) | Reference |

| Tioxazafen | Soil | GC-MS/MS | 0.0050 | Not Specified | Not Specified | [6][7] |

| Benzamidine | Soil | LC-MS/MS | 0.00125 | Not Specified | Not Specified | [6][7] |

| Tioxazafen | Soya bean seed | LC-MS/MS | 0.01 | 94 - 112 | 2 - 13 | [5] |

| Benzamidine | Soya bean seed | LC-MS/MS | 0.01 | 85 - 112 | 0 - 19 | [5] |

| Tioxazafen | Maize grain | LC-MS/MS | 0.01 | 94 - 112 | 2 - 13 | [5] |

| Benzamidine | Maize grain | LC-MS/MS | 0.01 | 85 - 112 | 0 - 19 | [5] |

| Tioxazafen | Soya bean forage | LC-MS/MS | 0.01 | 94 - 112 | 2 - 13 | [5] |

| Benzamidine | Soya bean forage | LC-MS/MS | 0.01 | 85 - 112 | 0 - 19 | [5] |

| Tioxazafen | Oranges | LC-MS/MS | 0.01 | 94 - 112 | 2 - 13 | [5] |

| Benzamidine | Oranges | LC-MS/MS | 0.01 | 85 - 112 | 0 - 19 | [5] |

Experimental Workflow Visualization

Caption: Workflow for Tioxazafen and Benzamidine analysis.

Conclusion

The methods presented provide a reliable framework for the routine analysis of Tioxazafen and its metabolite benzamidine in both soil and plant matrices. The use of tandem mass spectrometry ensures high selectivity and sensitivity, meeting the stringent requirements for pesticide residue analysis. These protocols can be readily implemented in laboratories equipped with standard chromatographic and mass spectrometric instrumentation.

References

- 1. mda.state.mn.us [mda.state.mn.us]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tioxazafen - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. fao.org [fao.org]

- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 8. lcms.cz [lcms.cz]

Laboratory Formulation of Tioxazafen for Research Applications: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tioxazafen, with the IUPAC name 3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole, is a broad-spectrum nematicide.[1] It represents a distinct class of nematicidal chemistry, the phenyl oxadiazoles.[2] Initially developed for agricultural use as a seed treatment, its unique mode of action and efficacy against a range of nematodes make it a compound of interest for various research applications, including the study of novel anthelmintics, investigation of nematode biology, and development of new crop protection agents.[3]

These application notes provide detailed protocols for the laboratory-scale formulation and use of Tioxazafen for research purposes, ensuring safe handling and reproducible experimental outcomes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Tioxazafen is presented in Table 1. This information is crucial for the preparation of stock solutions and for understanding its behavior in experimental systems.

Table 1: Chemical and Physical Properties of Tioxazafen

| Property | Value | Reference(s) |

| IUPAC Name | 3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole | [4] |

| CAS Number | 330459-31-9 | [4] |

| Molecular Formula | C₁₂H₈N₂OS | [4] |

| Molecular Weight | 228.27 g/mol | [4] |

| Appearance | Cream to light grey solid | [4] |

| Melting Point | 108.6 °C | [4] |

| Water Solubility | 1.24 mg/L at 20 °C | [5] |

| Solubility in Organic Solvents (g/L) | Acetone: 100.48, Dichloromethane: 283.88, Ethyl Acetate: 105.60, Hexane: 6.64, Methanol: 11.13 | [5] |

| Log Kow (Octanol-Water Partition Coefficient) | 4.13 | [5] |

Mechanism of Action

Tioxazafen's primary mode of action is the disruption of ribosomal activity in nematodes.[2] It is believed to interact with a nematode-specific insertion in the L3 subunit of the mitochondrial ribosome, leading to the inhibition of ribosomal translation.[4] This targeted action results in paralysis and eventual death of the nematodes.

References

Application Notes and Protocols for In Vitro Delivery of Tioxazafen to Nematode Cultures

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Tioxazafen is a broad-spectrum nematicide that represents a novel class of chemistry, the 3,5-disubstituted-1,2,4-oxadiazoles[1]. Developed by Monsanto, it has demonstrated significant efficacy against a variety of key plant-parasitic nematodes, including soybean cyst nematode (Heterodera glycines), root-knot nematode (Meloidogyne incognita), and reniform nematode (Rotylenchulus reniformis)[2][3]. Understanding its delivery and effects in a controlled in vitro environment is crucial for mode of action studies, resistance management, and the development of new nematicidal compounds[4].

Mechanism of Action

The primary mode of action for Tioxazafen is the disruption of ribosomal activity within the nematode[4][5]. This interference with essential protein synthesis ultimately leads to nematode paralysis and mortality[5][6]. Unlike many conventional nematicides, its effects on motility have been shown to be irreversible in species such as M. incognita and R. reniformis[1][5]. After a 24-hour exposure, nematodes do not recover motility even after being transferred to a Tioxazafen-free medium[1].

Caption: Tioxazafen's mechanism of action targeting nematode ribosomes.

Key Considerations for In Vitro Delivery

-

Solubility: Tioxazafen has a very low aqueous solubility of 1.24 mg/L[7]. This is a critical factor for in vitro assays. To prepare stock solutions, a suitable organic solvent (e.g., DMSO) is required. It is imperative that all treatments, including controls, contain the same final concentration of the solvent to nullify any potential effects on the nematodes.

-

Formulation: The formulation of Tioxazafen can significantly impact its availability and efficacy[7]. While commercial formulations are optimized for seed treatment, laboratory studies require consistent and reproducible solubilization to ensure accurate dose-response relationships.

-

Species-Specific Sensitivity: The toxicity and inhibitory effects of Tioxazafen can differ between nematode species. For example, while the direct toxicity is similar between M. incognita and R. reniformis, a greater concentration was needed to suppress root infection by R. reniformis compared to M. incognita[1].

-

Irreversible Effects: The nematicidal action is irreversible, causing a continued increase in mortality for some species even after removal from the treatment solution[1][5]. This should be considered in experimental design, particularly when assessing recovery.

Quantitative Data Summary

The following tables summarize the reported efficacy of Tioxazafen against common plant-parasitic nematodes in in vitro assays.

Table 1: Nematicidal Activity (Motility/Mortality)

| Nematode Species | Exposure Time | EC₅₀ (µg/mL) | Notes | Reference |

|---|---|---|---|---|

| Meloidogyne incognita | 24 hours | 57.69 | Based on motility assay. | [1] |

| Meloidogyne incognita | 48 hours | 47.15 | Based on motility assay. | [1][5] |

| Rotylenchulus reniformis | 24 hours | 59.64 | Based on motility assay. | [1] |

| Rotylenchulus reniformis | 48 hours | 47.25 | Based on motility assay. |[1][5] |

Table 2: Egg Hatch Inhibition

| Nematode Species | Exposure Time | Concentration (µg/mL) | Effect | Reference |

|---|---|---|---|---|

| M. incognita & R. reniformis | 3 days | < 2.7 | No significant effect on hatch rate. | [5] |

| M. incognita & R. reniformis | 3 days | 2.7 | Significant hatch suppression observed. | [1][5] |

| M. incognita & R. reniformis | 3 days | 27.0 | Significant hatch suppression observed. |[1][5] |

Experimental Protocols

These protocols are designed to provide a standardized framework for assessing the in vitro efficacy of Tioxazafen. General bioassay methods are adapted from established practices[8][9].

Protocol 1: Nematode Motility & Mortality Assay

This assay determines the concentration of Tioxazafen required to cause paralysis or death in second-stage juveniles (J2s).

Materials:

-

Tioxazafen

-

DMSO (or other suitable solvent)

-

Sterile distilled water

-

Synchronized culture of second-stage juvenile (J2) nematodes

-

Sterile 24-well or 96-well microtiter plates

-

Pipettes and sterile tips

-

Inverted microscope

Procedure:

-

Preparation of Tioxazafen Stock Solution:

-

Due to low aqueous solubility, prepare a high-concentration stock solution (e.g., 10 mg/mL) of Tioxazafen in 100% DMSO.

-

Vortex thoroughly to ensure complete dissolution. Store appropriately.

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution in sterile distilled water to achieve the desired final test concentrations (e.g., 0.1, 1.0, 10, 50, 100 µg/mL).

-

Crucially, ensure the final DMSO concentration is consistent across all treatments and does not exceed a level toxic to the nematodes (typically ≤1%). Prepare a solvent control containing only sterile water and the same final DMSO concentration. A negative control with only sterile water should also be included.

-

-

Nematode Suspension:

-

Collect freshly hatched, synchronized J2s from culture.

-

Wash the nematodes several times with sterile distilled water to remove debris.

-

Adjust the concentration of the nematode suspension to approximately 100-200 J2s per 50 µL.

-

-

Assay Setup:

-

Pipette 50 µL of the nematode suspension into each well of the microtiter plate.

-

Add 50 µL of the appropriate Tioxazafen working solution (or control solution) to each well to achieve a final volume of 100 µL.

-

Each concentration and control should be replicated at least 3-5 times.

-

-

Incubation:

-

Seal the plate with parafilm to prevent evaporation.

-

Incubate at a constant temperature (e.g., 25°C) in the dark.

-

-

Data Collection:

-

At specified time points (e.g., 24, 48, 72 hours), observe the nematodes under an inverted microscope.

-

Nematodes are considered immobile or dead if they are straight and do not respond to gentle probing with a fine needle or a drop of 1M NaOH[10].

-

Count the number of motile and immobile nematodes in each well.

-

Calculate the percentage of mortality for each concentration, correcting for control mortality if necessary using Abbott's formula.

-

Use the data to calculate EC₅₀ values via probit analysis[5].

-

Caption: Workflow for the in vitro nematode motility and mortality assay.

Protocol 2: Egg Hatch Inhibition Assay

This assay evaluates the effect of Tioxazafen on the hatching of nematode eggs.

Materials:

-

All materials from Protocol 3.1

-

Nematode eggs extracted from infected plant roots or cultures

-

0.5% sodium hypochlorite (NaOCl) solution for surface sterilization[9]

-

Sterile sieves (e.g., 25 µm pore size)

Procedure:

-

Preparation of Solutions:

-

Prepare Tioxazafen stock and working solutions as described in Protocol 3.1 (steps 1 & 2).

-

-

Egg Extraction and Sterilization:

-

Extract eggs from nematode cultures.

-

To prevent microbial growth, surface-sterilize the eggs by washing them in a 0.5% NaOCl solution for 2-3 minutes on a fine-mesh sieve[9].

-

Rinse the eggs thoroughly with sterile distilled water for at least 5 minutes to remove any residual NaOCl.

-

Resuspend the cleaned eggs in sterile water and adjust the concentration to approximately 100-200 eggs per 50 µL.

-

-

Assay Setup:

-

Pipette 50 µL of the egg suspension into each well of a multi-well plate.

-

Add 50 µL of the appropriate Tioxazafen working solution or control solution to each well.

-

Replicate each treatment and control 3-5 times.

-

-

Incubation:

-

Seal the plate and incubate at a constant temperature (e.g., 25°C) in the dark for a period suitable for hatching (e.g., 3-7 days)[5].

-

-

Data Collection:

-

At the end of the incubation period, count the number of hatched J2s in each well using an inverted microscope.

-

Calculate the percentage of hatch inhibition relative to the water control.

-

References

- 1. What is the synthesis of the nematicides Tioxazafen?_Chemicalbook [chemicalbook.com]

- 2. Tioxazafen - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mda.state.mn.us [mda.state.mn.us]

- 5. Toxicity of Tioxazafen to Meloidogyne Incognita and Rotylenchulus Reniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro compound toxicity protocol for nematodes v1 [escholarship.org]

- 9. ars.usda.gov [ars.usda.gov]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]

Application Note: Designing Soil Microcosm Studies for Evaluating the Environmental Fate and Ecotoxicological Effects of Tioxazafen

Audience: Researchers, scientists, and drug development professionals.

Introduction Tioxazafen is a broad-spectrum, seed treatment nematicide belonging to a new class of chemistry, the disubstituted oxadiazoles.[1][2][3][4] It is designed to control a wide range of economically important nematodes in crops such as corn, soy, and cotton.[1][2][3] The mode of action is unique, involving the disruption of ribosomal activity in nematodes, which makes it a valuable tool for nematode resistance management.[5][6] Given its persistence in soil (aerobic half-life of 48 to 303 days) and moderate mobility, it is crucial to assess its environmental fate and potential non-target effects within the soil ecosystem.[5][7] Soil microcosm studies offer a controlled, replicable, and cost-effective approach to investigate the dissipation of Tioxazafen and its impact on soil microbial communities and non-target organisms. This document provides detailed protocols and application notes for designing such studies.

Tioxazafen: Properties and Mechanism of Action

Tioxazafen provides broad-spectrum suppression of nematodes during the seedling stage of the growing season.[7] Understanding its chemical properties and biological mode of action is fundamental to designing relevant environmental studies.

1.1. Physicochemical Properties A summary of Tioxazafen's key properties is presented in Table 1. Its persistence and moderate soil sorption coefficient (Koc) suggest it will primarily remain in the upper soil layers with a slow potential for leaching.[5][7]

Table 1: Summary of Tioxazafen Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 3-Phenyl-5-(2-thienyl)-1,2,4-oxadiazole | [2][8] |

| CAS Registry No. | 330459-31-9 | [2] |

| Molecular Formula | C₁₂H₈N₂OS | [2][8] |

| Molar Mass | 228.27 g/mol | [2] |

| Melting Point | 108.6 °C | [4] |

| Vapor Pressure | 7.76 × 10⁻⁵ Pa at 25 °C | [4] |

| Water Solubility | 1.24 mg/L | [3] |

| Soil Aerobic Half-life (DT₅₀) | 48 to 303 days | [5] |

| Soil Sorption Coeff. (Koc) | 2,996 to 10,318 mL/g | [5] |

1.2. Mechanism of Action Tioxazafen's nematicidal activity stems from a novel mode of action. It disrupts the ribosomal activity specifically within the nematodes, leading to mortality.[5][9] This is distinct from other commercial nematicides, highlighting its importance in integrated pest management (IPM) strategies.[3][6]

Caption: Tioxazafen's mechanism of action in nematodes.

Experimental Design and Protocols

A well-designed microcosm study is essential for generating reliable data. The following sections outline the key considerations and detailed protocols.

2.1. General Experimental Workflow The overall workflow involves soil collection, microcosm setup, application of Tioxazafen, incubation under controlled conditions, periodic sampling, and subsequent chemical and biological analysis.

Caption: General workflow for a Tioxazafen soil microcosm study.

2.2. Protocol 1: Soil Collection and Characterization

-

Site Selection: Collect soil from a location with no recent pesticide application history. The soil should be representative of an agricultural region where Tioxazafen might be used.

-

Sampling: Remove the top layer of litter. Collect the top 15-20 cm of soil. For a homogenous sample, collect soil from multiple points within the selected area and combine them.

-

Preparation: Air-dry the soil at room temperature and sieve it through a 2 mm mesh to remove stones and large organic debris. Homogenize the sieved soil thoroughly.

-

Characterization: Subsample the homogenized soil for analysis of key physicochemical properties. These parameters are crucial for interpreting the results.

Table 2: Essential Soil Characterization Parameters

| Parameter | Method | Purpose |

| pH | 1:1 soil-to-water slurry | Affects microbial activity and chemical hydrolysis |

| Organic Carbon (%) | Walkley-Black or combustion (LECO) | Influences sorption and bioavailability |

| Particle Size Analysis | Hydrometer or pipette method | Determines soil texture (sand, silt, clay) |

| Moisture Content | Gravimetric method (drying at 105°C) | Needed to calculate application rates on a dry weight basis |

| Microbial Biomass | e.g., Substrate-induced respiration (SIR) | Provides a baseline for assessing ecotoxicological effects |

2.3. Protocol 2: Microcosm Setup

-

Containers: Use glass jars or beakers (e.g., 250-500 mL) to create the microcosms.[10] These should be covered with perforated lids or paraffin film to allow gas exchange while minimizing water loss.

-

Soil Addition: Add a known amount of the characterized soil (e.g., 100 g dry weight equivalent) to each container.[10]

-

Moisture Adjustment: Adjust the soil moisture to 40-60% of its maximum water holding capacity (MWHC) using deionized water.

-

Acclimation: Pre-incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C) for 7-14 days. This allows the microbial community to stabilize after the disturbance of sieving and preparation.[11]

2.4. Protocol 3: Tioxazafen Application

-

Treatment Groups: Design should include at least one control group (no Tioxazafen) and a minimum of three to five Tioxazafen concentrations. Application rates should bracket the environmentally expected concentration based on labeled use (e.g., 0.089 lbs a.i./acre for corn).[5]

-

Stock Solution: Prepare a stock solution of Tioxazafen in a suitable solvent (e.g., acetone or acetonitrile).

-

Spiking: Apply the Tioxazafen solution to the soil surface. To ensure even distribution, it can be mixed into the soil thoroughly. For the control microcosms, apply the same volume of solvent only.

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood before sealing the microcosms for incubation.

2.5. Protocol 4: Incubation and Sampling

-

Incubation: Place the microcosms in a dark incubator at a constant temperature (e.g., 20-25°C) for the duration of the experiment (e.g., 90-120 days).

-

Sampling Schedule: Destructive sampling is recommended. At each time point (e.g., 0, 3, 7, 14, 30, 60, 90, and 120 days), sacrifice three replicate microcosms from each treatment group.

-

Sample Processing: At each sampling point, homogenize the soil from each replicate. Subdivide the soil for chemical residue analysis and biological assays. Store samples for chemical analysis at -20°C.[12] Process biological samples immediately.

Endpoint Analysis Protocols

3.1. Protocol 5: Tioxazafen Residue Analysis

This protocol is adapted from validated methods for Tioxazafen and its metabolite, benzamidine.[12]

-

Extraction:

-

Weigh a subsample of soil (e.g., 5-10 g) into a centrifuge tube.

-

Add an extraction solvent (e.g., acetonitrile/water mixture).[12]

-

Shake vigorously (e.g., on a mechanical shaker for 30-60 minutes).

-

Centrifuge the sample to pellet the soil particles.

-

-

Cleanup (if necessary): Depending on the soil organic matter, a solid-phase extraction (SPE) cleanup step may be required to remove interfering co-extractants.

-

Quantification:

3.2. Protocol 6: Ecotoxicological Analysis (Nematodes)

-

Nematode Extraction:

-

Extract nematodes from a soil subsample (e.g., 50-100 g) using a modified Baermann funnel technique or centrifugal flotation.[13]

-

-

Enumeration and Identification:

-

Count the total number of nematodes under a dissecting microscope.

-

Identify nematodes to the family or genus level to assess community structure.

-

-

Community Analysis:

-

Assign nematodes to trophic groups (bacterivores, fungivores, predators, omnivores, plant parasites).

-

Calculate ecological indices such as the Maturity Index (MI), which reflects the condition of the soil food web.[10]

-

Data Presentation and Interpretation

Data should be summarized in clear, concise tables to facilitate comparison between treatments and over time.

4.1. Tioxazafen Dissipation The concentration data from the residue analysis can be used to model the dissipation kinetics of Tioxazafen.

Table 3: Example Data Table for Tioxazafen Concentration in Soil

| Time (Days) | Treatment 1 (Control) (µg/kg) | Treatment 2 (Low Dose) (µg/kg) | Treatment 3 (High Dose) (µg/kg) |

| 0 | < LOQ | 98.5 ± 5.1 | 495.2 ± 15.3 |

| 7 | < LOQ | 85.2 ± 4.3 | 420.8 ± 12.1 |

| 30 | < LOQ | 60.1 ± 3.9 | 310.5 ± 9.8 |

| 90 | < LOQ | 25.6 ± 2.1 | 155.7 ± 7.4 |

| < LOQ = Below Limit of Quantification. Data presented as Mean ± Standard Deviation (n=3). |

From this data, the time to 50% dissipation (DT₅₀) can be calculated using appropriate kinetic models (e.g., single first-order).

4.2. Ecotoxicological Effects The impact on the nematode community can be summarized to show dose-dependent effects.

Table 4: Example Data Table for Effects on Nematode Community (at Day 30)

| Parameter | Control | Low Dose | High Dose |

| Total Nematodes / 100g soil | 1520 ± 125 | 1150 ± 98 | 640 ± 75 |

| Bacterivores (%) | 65 | 60 | 55 |

| Fungivores (%) | 20 | 22 | 25 |

| Plant Parasites (%) | 5 | 3 | 1 |

| Predators/Omnivores (%) | 10 | 15 | 19 |

| Maturity Index (MI) | 2.4 ± 0.2 | 2.6 ± 0.3 | 2.9 ± 0.4 |

| Data presented as Mean ± Standard Deviation (n=3). |

An increase in the Maturity Index coupled with a decrease in total nematode abundance may indicate stress on the community, favoring more persister (K-strategist) nematode species.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tioxazafen - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. fao.org [fao.org]

- 5. mda.state.mn.us [mda.state.mn.us]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 8. Tioxazafen [sitem.herts.ac.uk]

- 9. Toxicity of Tioxazafen to Meloidogyne Incognita and Rotylenchulus Reniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ecossa.de: Soil Microcosms [ecossa.de]

- 11. Competition experiments in a soil microcosm reveal the impact of genetic and biotic factors on natural yeast populations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 13. mdpi.com [mdpi.com]

Application Note: High-Throughput Analysis of Tioxazafen and Benzamidine in Soil Samples by ESI LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive analytical method for the simultaneous extraction and subsequent quantification of the nematicide Tioxazafen and its major environmental metabolite, benzamidine, in soil matrices. The method employs a single extraction procedure followed by distinct analytical pathways for each compound. Tioxazafen is analyzed by EI GC-MS/MS, while benzamidine is quantified using Electrospray Ionization Liquid Chromatography-Tandem Mass Spectrometry (ESI LC-MS/MS). This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with quantitative data to support method performance.

Introduction

Tioxazafen is a nematicide used as a seed treatment to protect crops from nematode infestation. Understanding its environmental fate is crucial, and a key aspect of this is monitoring its degradation products, such as benzamidine, which has been identified as a major transformation product in anaerobic soil conditions.[1] A reliable analytical method is essential for accurately quantifying both the parent compound and its metabolite in environmental samples to assess persistence and potential exposure. This application note presents a validated method suitable for high-throughput analysis in a laboratory setting.

Experimental Protocols

Sample Preparation and Extraction

A unified extraction method is employed for both Tioxazafen and benzamidine from soil samples.

Materials:

-

Soil sample, milled

-

96-well format tubes

-

Extraction solution: 65% acetonitrile in water containing stable isotopically-labeled internal standards for both Tioxazafen and benzamidine.

-

High-speed shaker

-

Centrifuge

-

96-well plates for extract collection

-

Toluene

-

Dilution solution: 95% acetonitrile in 10 mM ammonium formate

Protocol:

-

Weigh fine-milled, frozen soil subsamples (e.g., 80 mg) into 96-well format tubes.

-

Add the extraction solution containing internal standards to each sample tube.

-

Cap the tubes and agitate on a high-speed shaker to extract the analytes.

-

Centrifuge the tubes to pellet the soil particles.

-

Transfer aliquots of the supernatant to two separate 96-well plates: one for Tioxazafen analysis and one for benzamidine analysis.

Sample Processing for Analysis

The extracted samples are processed differently for Tioxazafen and benzamidine analysis.

For Tioxazafen (via EI GC-MS/MS):

-

The aliquot designated for Tioxazafen analysis is partitioned with toluene.

-

The resulting toluene solution is then analyzed by EI GC-MS/MS.

For Benzamidine (via ESI LC-MS/MS):

-

The aliquot designated for benzamidine analysis is diluted 15-fold with a solution of 95% acetonitrile in 10 mM ammonium formate.[1]

-

The diluted extract is then ready for analysis by ESI LC-MS/MS.[1]

ESI LC-MS/MS Analysis of Benzamidine

Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column is suitable for the separation.

-

Mobile Phase: A gradient elution using a mixture of water and acetonitrile, both containing a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency. For example, a mobile phase consisting of acetonitrile and 10 mM ammonium acetate buffer with formic acid has been used.[2]

-

Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.

-

Ion Transitions: Specific precursor-to-product ion transitions for benzamidine and its isotopically labeled internal standard should be monitored for optimal selectivity and sensitivity.

Quantitative Data

The performance of this method for the analysis of Tioxazafen and benzamidine in soil is summarized in the table below.

| Analyte | Limit of Quantitation (LOQ) (mg/kg) | Working Range (mg/kg) | Analytical Method |

| Tioxazafen | 0.0050 | 0.0050 - 1.0 | EI GC-MS/MS |

| Benzamidine | 0.00125 | 0.00125 - 0.30 | ESI LC-MS/MS |

Experimental Workflow Diagram

Caption: Workflow for the analysis of Tioxazafen and benzamidine in soil.

Chemical Structures

Caption: Chemical structures of Tioxazafen and Benzamidine.

Conclusion

The described methodology provides a sensitive and reliable approach for the determination of Tioxazafen and its metabolite benzamidine in soil samples. The use of a single extraction procedure followed by specific analytical techniques for each compound allows for efficient sample processing. The ESI LC-MS/MS method for benzamidine offers excellent sensitivity and selectivity, making it suitable for environmental monitoring and residue analysis in support of regulatory requirements.

References

Application Notes and Protocols for the Evaluation of Tioxazafen in Greenhouse and Field Microplot Studies

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for conducting robust greenhouse and field microplot studies to evaluate the efficacy of Tioxazafen, a broad-spectrum seed treatment nematicide.

Introduction to Tioxazafen

Tioxazafen is a nematicide belonging to the disubstituted oxadiazole chemical class, representing a novel mode of action against a wide range of plant-parasitic nematodes.[1][2] It is designed for use as a seed treatment in major row crops such as corn, soybean, and cotton.[2] Tioxazafen has demonstrated significant efficacy against economically important nematodes including soybean cyst nematode (SCN), root-knot nematode (RKN), and reniform nematode.[1][2] Its unique mode of action involves the disruption of ribosomal activity in nematodes, making it a valuable tool for nematode resistance management.[1]

Tioxazafen's Mode of Action

Tioxazafen targets the mitochondrial ribosome in nematodes, specifically interacting with a nematode-specific insertion in the L3 subunit. This interaction leads to a disruption of ribosomal translation, ultimately resulting in nematode mortality. This mode of action is distinct from other commercial nematicides, which is beneficial for managing nematode populations and delaying the development of resistance.

Caption: Tioxazafen's mechanism of action targeting nematode mitochondrial ribosomes.

Greenhouse Study Protocol for Tioxazafen Evaluation

Greenhouse studies offer a controlled environment to assess the direct impact of Tioxazafen on nematode populations and plant health, minimizing environmental variability.

Experimental Design and Setup

A Randomized Complete Block Design (RCBD) is recommended to account for potential environmental gradients within the greenhouse, such as variations in light or temperature.

-

Treatments:

-

Untreated Control (UTC): Seeds without any nematicide treatment.

-

Fungicide/Insecticide Control: Seeds treated with the base fungicide and insecticide package without Tioxazafen.

-

Tioxazafen Treatment: Seeds treated with Tioxazafen at the recommended application rate.

-

Commercial Standard: Seeds treated with a current market-leading nematicidal seed treatment for comparison.

-

-

Replications: A minimum of five to six replications per treatment is advised to ensure statistical power.

-

Pots and Soil: Use pots of an appropriate size for the test crop (e.g., 15-20 cm diameter). The soil should be a sterilized, uniform mixture of sand, silt, and clay to eliminate confounding effects from other soil microorganisms.

Step-by-Step Protocol

-

Seed Treatment: Treat seeds with the respective formulations, ensuring even coating and adherence of the product. Allow the treated seeds to dry completely before planting.

-

Potting and Planting: Fill each pot with the sterilized soil mix. Plant one seed per pot at a standardized depth.

-

Nematode Inoculation:

-

Culture and extract nematodes (e.g., Meloidogyne incognita or Heterodera glycines) from infected plant roots.

-

Calibrate the nematode suspension to a known concentration (e.g., 2,000-5,000 eggs and second-stage juveniles per pot).

-

Inoculate the soil in each pot with the nematode suspension at the time of planting or shortly after seedling emergence.

-

-

Growth Conditions: Maintain optimal and uniform greenhouse conditions for the specific crop, including temperature, humidity, and watering regimen.

-

Data Collection (4-6 weeks post-inoculation):

-

Plant Growth Parameters: Measure plant height, shoot weight, and root weight.

-

Nematode Population Assessment:

-

Root-Knot Nematode (RKN): Carefully wash the roots and count the number of galls per root system. Stain a subset of roots with acid fuchsin to count the number of females per root system.

-

Soybean Cyst Nematode (SCN): Wash the roots and count the number of cysts on the root surface. Extract eggs from the cysts to determine the number of eggs per gram of root.

-

Soil Nematode Counts: Extract nematodes from the soil in each pot to determine the final nematode population density.

-

-

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tioxazafen for In Vitro Nematode Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tioxazafen in in vitro nematode assays.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of Tioxazafen?

A1: Tioxazafen functions by disrupting ribosomal activity in nematodes, which ultimately leads to mortality.[1][2] This mode of action is distinct from many other commercial nematicides.[3]

Q2: What is a typical starting concentration range for Tioxazafen in in vitro assays?

A2: Based on published data, a starting range of 0.1 µg/mL to 100 µg/mL is recommended. For specific nematodes like Meloidogyne incognita and Rotylenchulus reniformis, 24-hour EC50 values for motility are approximately 57-60 µg/mL.[1] Paralysis has been observed at 27.0 µg/mL, and reduction in egg hatching can be seen at concentrations as low as 2.7 µg/mL.[1]

Q3: How should I prepare a Tioxazafen stock solution for my assay?

A3: Tioxazafen has low aqueous solubility. Therefore, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[4] Ensure the final concentration of the solvent in your assay medium is low (typically ≤1%) to avoid solvent-induced toxicity to the nematodes.

Q4: Which nematode species have been tested with Tioxazafen in vitro?

A4: In vitro assays have been conducted on a variety of plant-parasitic and free-living nematodes, including Meloidogyne incognita (root-knot nematode), Heterodera glycines (soybean cyst nematode), Rotylenchulus reniformis (reniform nematode), and the model organism Caenorhabditis elegans.[1][3]

Q5: What are the common endpoints to measure in a Tioxazafen in vitro assay?

A5: Common endpoints include nematode motility, paralysis, mortality (viability), and egg hatching rate.[1] Motility and paralysis are often assessed visually or with automated tracking systems, while viability can be determined using vital stains.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Precipitation of Tioxazafen in assay medium | Low aqueous solubility of Tioxazafen. | - Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the desired final concentration.- Ensure thorough mixing and vortexing when diluting the stock solution into the aqueous assay medium.- Consider the use of a surfactant or formulating agent, ensuring it does not affect nematode viability at the concentration used. |

| High variability in nematode response between replicates | - Uneven distribution of nematodes in assay wells.- Inconsistent Tioxazafen concentration due to precipitation.- Health and developmental stage of nematodes are not uniform. | - Gently agitate the nematode suspension before aliquoting to ensure a homogenous distribution.- Visually inspect wells for any signs of precipitation before and during the assay.- Use synchronized nematode populations (e.g., freshly hatched J2s) for more consistent results. |

| No observable effect of Tioxazafen at expected concentrations | - The nematode species being tested is less sensitive to Tioxazafen.- Inactivation of the compound.- Insufficient exposure time. | - Increase the concentration range and/or the exposure duration.- Prepare fresh Tioxazafen stock solutions for each experiment.- Consult literature for reported efficacy on the specific nematode species or a closely related one. |

| High mortality in control group | - Toxicity from the solvent (e.g., DMSO) used for the stock solution.- Unsuitable assay medium or environmental conditions (e.g., temperature, pH).- Mechanical damage to nematodes during handling. | - Ensure the final solvent concentration is non-toxic to the nematodes (typically ≤1% DMSO). Run a solvent-only control.- Optimize the assay buffer and incubation conditions for the specific nematode species.- Handle nematodes gently, using appropriate pipetting techniques to minimize stress. |

| Difficulty in distinguishing between dead and paralyzed nematodes | Visual assessment can be subjective. | - Use a vital stain such as Propidium Iodide or SYTOX Green to differentiate between live and dead nematodes. Dead nematodes will show fluorescence.[5]- Gently prod nematodes with a fine probe; live nematodes will typically respond with movement. |

Quantitative Data Summary

Table 1: In Vitro Efficacy of Tioxazafen on Nematode Motility and Viability

| Nematode Species | Assay Endpoint | Concentration (µg/mL) | Exposure Time | Result | Reference |

| Meloidogyne incognita | EC50 (Motility) | 57.69 | 24 hours | 50% reduction in motility | [6] |

| Rotylenchulus reniformis | EC50 (Motility) | 59.64 | 24 hours | 50% reduction in motility | [6] |

| Meloidogyne incognita | Paralysis | 27.0 | 24 hours | Observable paralysis | [6] |

| Rotylenchulus reniformis | Paralysis | 27.0 | 24 hours | Observable paralysis | [6] |

| Heterodera glycines | % Mortality | 1, 5, 10 | Not Specified | High mortality observed | [7] |

| Bursaphelenchus xylophilus | LC50 | >300 | 48 hours | Low mortality | [2] |

| Aphelenchoides besseyi | LC50 | 142.9 | 48 hours | Moderate mortality | [2] |

Table 2: In Vitro Efficacy of Tioxazafen on Nematode Egg Hatching

| Nematode Species | Concentration (µg/mL) | Exposure Time | Result | Reference |

| Meloidogyne incognita | 2.7 and 27.0 | 3 days | Significant reduction in hatch | [6] |

| Rotylenchulus reniformis | 2.7 and 27.0 | 3 days | Significant reduction in hatch | [6] |

Experimental Protocols

Nematode Motility Assay

This protocol is adapted from methodologies used for assessing the impact of nematicides on nematode movement.

Materials:

-

Synchronized nematode population (e.g., second-stage juveniles, J2s)

-

Tioxazafen stock solution (in DMSO)

-

Assay medium (e.g., sterile water, M9 buffer)

-

96-well microtiter plates

-

Microscope or automated nematode tracking system

Procedure:

-

Prepare a suspension of nematodes in the assay medium and adjust the concentration to approximately 50-100 nematodes per 100 µL.

-

Prepare serial dilutions of Tioxazafen in the assay medium from the stock solution. Include a solvent-only control and a negative control (assay medium only).

-

Add 100 µL of the nematode suspension to each well of a 96-well plate.

-

Add 100 µL of the Tioxazafen dilutions or control solutions to the respective wells.

-

Incubate the plates at a controlled temperature suitable for the nematode species (e.g., 25°C).

-

At predetermined time points (e.g., 4, 8, 24, 48 hours), assess nematode motility.

-

Manual Assessment: Observe each well under a microscope. A nematode is considered motile if it exhibits spontaneous movement or moves in response to a gentle probe.

-

Automated Assessment: Use a nematode tracking system to quantify parameters such as speed and movement patterns.

-

-

Calculate the percentage of non-motile nematodes for each concentration and determine the EC50 value.

Nematode Viability Assay using Fluorescent Stains

This protocol utilizes fluorescent dyes that penetrate non-viable cells to differentiate between live and dead nematodes.[5]

Materials:

-

Nematode suspension post-Tioxazafen exposure (from motility assay or a separate experiment)

-

Propidium Iodide (PI) or SYTOX Green nucleic acid stain

-

Fluorescence microscope or plate reader with appropriate filters

-

96-well plates (black plates are recommended for fluorescence assays)

Procedure:

-

Following exposure to Tioxazafen, add the fluorescent stain to each well at the manufacturer's recommended final concentration. For example, PI can be used at a final concentration of 20 µM.[5]

-

Incubate the plate in the dark for 15-30 minutes to allow the stain to penetrate the cells of dead nematodes.

-

Observe the nematodes under a fluorescence microscope. Dead nematodes will fluoresce (red for PI, green for SYTOX Green), while live nematodes will not.

-

Alternatively, quantify the fluorescence intensity of each well using a microplate reader.

-

Calculate the percentage of dead nematodes for each treatment. A positive control of heat-killed or alcohol-fixed nematodes should be included to confirm staining efficacy.

Visualizations

References

- 1. Toxicity of Tioxazafen to Meloidogyne Incognita and Rotylenchulus Reniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ars.usda.gov [ars.usda.gov]

- 5. A New Methodology for Evaluation of Nematode Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.arcadiascience.com [research.arcadiascience.com]

- 7. researchgate.net [researchgate.net]

Overcoming Tioxazafen solubility issues in laboratory experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tioxazafen. Our aim is to help you overcome common solubility challenges encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is Tioxazafen and why is its solubility a concern?